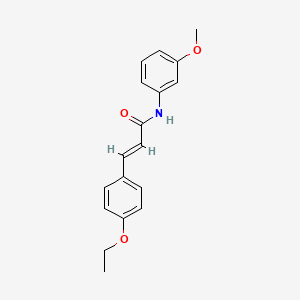
(2E)-3-(4-ethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-ethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E)-3-(4-ethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide, with the molecular formula C18H19NO3 and a molecular weight of 297.354 g/mol, is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction between 4-ethoxybenzaldehyde and 3-methoxyaniline under basic conditions. The process often includes the formation of a Schiff base followed by a condensation reaction with acetic anhydride. The reaction conditions generally involve refluxing in solvents like ethanol or methanol, which facilitates the formation of the desired product with high yield and purity.
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Similar phenolic compounds have been shown to inhibit inflammatory pathways, suggesting that this compound could modulate inflammatory responses through interactions with key enzymes or receptors involved in inflammation .
Anticancer Activity
Preliminary investigations into related compounds indicate potential anticancer activity. For example, some derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models. The mechanism often involves the modulation of cell signaling pathways that regulate cell proliferation and survival .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, leading to alterations in biological pathways associated with inflammation and cancer.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activities |
|---|---|---|
| (2E)-3-(4-methoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide | Methoxy groups | Antimicrobial, anti-inflammatory |
| (2E)-3-(4-ethoxyphenyl)-N-(2-hydroxyphenyl)prop-2-enamide | Hydroxy group | Antioxidant, anticancer |
| (2E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | Chlorine substitution | Antimicrobial |
This table highlights how variations in substituents can influence biological activity, indicating that this compound may possess unique therapeutic potentials.
Case Studies
- Antimicrobial Activity : A study on related phenolic compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting that this compound could exhibit similar effects.
- Anti-inflammatory Research : In a model assessing the anti-inflammatory effects of phenolic compounds, derivatives showed reduced levels of pro-inflammatory cytokines, indicating potential for this compound in inflammatory disease management.
Propiedades
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-16-10-7-14(8-11-16)9-12-18(20)19-15-5-4-6-17(13-15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRUYMWXXYAHJ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














